2-Iodo-6-fluoro-3-nitrotoluene
Description
2-Iodo-6-fluoro-3-nitrotoluene is a halogenated aromatic compound with the molecular formula C₇H₄FINO₂ and an estimated molecular weight of 295.02 g/mol (calculated from constituent atomic masses). Its structure features a toluene backbone substituted with iodine at position 2, fluorine at position 6, and a nitro group at position 3. This compound is of interest in synthetic organic chemistry due to the strategic placement of electron-withdrawing groups (nitro, fluoro) and a heavy halogen (iodine), which influence its reactivity in cross-coupling reactions and electrophilic substitutions.
Properties
Molecular Formula |
C7H5FINO2 |
|---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
1-fluoro-3-iodo-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5FINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 |
InChI Key |
RDSVGXOPYIGULW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1I)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-fluoro-3-nitrotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes:
Halogenation: The addition of iodine and fluorine atoms to specific positions on the benzene ring.
Substitution Reactions: These steps often involve the use of reagents like iodine monochloride (ICl) and fluorinating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, optimized for yield and purity. These methods may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-fluoro-3-nitrotoluene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products:
Oxidation: 2-Iodo-6-fluoro-3-nitrobenzoic acid.
Reduction: 2-Iodo-6-fluoro-3-aminotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-6-fluoro-3-nitrotoluene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Materials Science: Utilized in the creation of specialized polymers and materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of 2-Iodo-6-fluoro-3-nitrotoluene in chemical reactions involves:
Electrophilic Aromatic Substitution: The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.
Nucleophilic Substitution: The iodine and fluorine atoms can be replaced by nucleophiles, facilitated by the electron-withdrawing effects of the nitro group.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-Iodo-6-fluoro-3-nitrotoluene with key structural analogs, focusing on molecular properties, substituent effects, and physical characteristics:
Key Observations:
Substituent Effects on Molecular Weight : The iodine atom significantly increases molecular weight compared to fluorine analogs (e.g., 2-Fluoro-6-nitrotoluene, MW 155.13 vs. 295.02 for the target compound) .
Melting Points: Nitro-substituted compounds (e.g., 2-Iodo-3-nitroanisole, mp 100.9–102.9°C) exhibit higher melting points than amino-substituted analogs (e.g., 2-Amino-6-iodotoluene, mp 86–89°C), likely due to stronger intermolecular dipole interactions .
Reactivity :
- The iodine atom in this compound may act as a superior leaving group compared to fluorine, enabling participation in metal-catalyzed cross-coupling reactions.
- The nitro group deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions relative to existing substituents .
Reactivity and Chemical Behavior
The unique combination of substituents in this compound results in distinct reactivity patterns:
- Nucleophilic Aromatic Substitution : The electron-withdrawing nitro and fluorine groups activate the ring for nucleophilic attack, particularly at positions ortho/para to the iodine atom.
- Cross-Coupling Reactions : Iodine’s polarizability enhances its utility in Suzuki-Miyaura and Ullmann couplings, where it can be replaced by aryl or alkyl groups .
- Comparative Stability: Unlike amino-substituted analogs (e.g., 2-Amino-6-iodotoluene), the nitro group in the target compound reduces susceptibility to oxidation but increases acidity at adjacent positions .
Biological Activity
2-Iodo-6-fluoro-3-nitrotoluene (CAS 41252-98-6) is a halogenated nitroaromatic compound that has garnered interest for its potential biological activities. The compound's structure, featuring both iodo and nitro groups, suggests that it may exhibit diverse pharmacological properties. This article reviews the biological activity of this compound, drawing from various studies and research findings.
- Molecular Formula : C7H6INO2
- Molecular Weight : 263.03 g/mol
- Structure : The presence of both an iodine and a fluorine atom, along with a nitro group, contributes to its unique reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that nitro compounds, including this compound, can exhibit a range of biological activities such as antibacterial, anti-inflammatory, and anticancer effects. The following sections detail specific findings related to these activities.
Antibacterial Activity
Nitroaromatic compounds have been extensively studied for their antibacterial properties. A study highlighted the broad-spectrum antibacterial activity of various nitro compounds against both Gram-positive and Gram-negative bacteria. While specific data on this compound's antibacterial efficacy is limited, its structural similarities to other active nitro compounds suggest potential effectiveness.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Nitro-substituted compounds often exhibit anti-inflammatory properties. Research indicates that certain nitro fatty acids can modulate inflammatory responses through interactions with specific proteins involved in cellular signaling pathways. While direct studies on this compound are scarce, the presence of the nitro group suggests potential for similar anti-inflammatory mechanisms.
Anticancer Potential
Case Studies
- Study on Nitro Compounds : A comprehensive analysis of various nitro compounds demonstrated their ability to inhibit key enzymes involved in inflammation and cancer progression. The structure-activity relationships identified in this study could provide insights into the potential efficacy of this compound.
- Synthesis and Biological Testing : Research involving the synthesis of halogenated nitro compounds has shown that modifications at the nitro position can significantly affect biological activity. Future studies could explore the synthesis of derivatives of this compound to assess their biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
